3-Methylimidazo[1,2-A]pyridine-6-carbonitrile
Overview
Description
3-Methylimidazo[1,2-A]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C9H7N3. It is part of the imidazo[1,2-A]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . This compound is characterized by a fused bicyclic structure that includes both an imidazole and a pyridine ring, making it a valuable scaffold in organic synthesis .
Mechanism of Action
Target of Action
3-Methylimidazo[1,2-A]pyridine-6-carbonitrile is a novel derivative of imidazo[1,2-a]pyridine . It has been identified as a potential covalent inhibitor for treating cancers and has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The primary targets of this compound are KRAS G12C-mutated cells .
Mode of Action
The compound interacts with its targets by covalently binding to them . This covalent interaction results in the inhibition of the target cells, thereby preventing their proliferation and growth .
Biochemical Pathways
It is known that the compound exhibits significant activity against mdr-tb and xdr-tb , suggesting that it may interfere with the biochemical pathways associated with these conditions.
Pharmacokinetics
Its molecular weight of 15717 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of its target cells . This leads to a reduction in the severity of the conditions against which it is active, such as cancer and tuberculosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-A]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Methylimidazo[1,2-A]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazo[1,2-A]pyridines.
Scientific Research Applications
3-Methylimidazo[1,2-A]pyridine-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
- 2-Methylimidazo[1,2-A]pyridine-3-carboxamide
- 4-Methylimidazo[1,2-A]pyridine-5-carbonitrile
- Imidazo[1,2-A]pyridine-6-carbohydrazide
Uniqueness: 3-Methylimidazo[1,2-A]pyridine-6-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its cyano group at the 6-position makes it particularly versatile in synthetic applications, allowing for further functionalization .
Biological Activity
3-Methylimidazo[1,2-A]pyridine-6-carbonitrile (3-MI) is a compound of significant interest due to its diverse biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes current research findings, including case studies, structural activity relationships (SAR), and biological evaluations.
Overview of this compound
3-MI is a derivative of imidazo[1,2-a]pyridine, a class known for its pharmacological potential. The compound's structure includes a methyl group at the 3-position and a carbonitrile group at the 6-position, which contribute to its biological activity.
Biological Activities
Antimicrobial Activity
Recent studies have highlighted the potential of 3-MI as an antimicrobial agent. It has shown promising results against various strains of bacteria, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) values for 3-MI derivatives range from 0.03 to 5.0 µM against Mycobacterium tuberculosis H37Rv strain, indicating potent activity .
Anticancer Properties
In addition to its antimicrobial effects, 3-MI has been investigated for its anticancer properties. A study demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from 3-MI showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting effective growth inhibition .
Structure-Activity Relationship (SAR)
Understanding the SAR of 3-MI is crucial for optimizing its biological activity. Modifications at various positions on the imidazo[1,2-a]pyridine scaffold have been explored:
- Position 2 and 6 Modifications : Substituents at these positions significantly influence antibacterial efficacy. For example, introducing halogen groups at position 6 has been associated with increased potency against TB .
- Amide Derivatives : The introduction of amide groups has also been shown to enhance activity against M. tuberculosis by improving binding affinity to target enzymes involved in bacterial respiration .
Case Study 1: Anti-Tuberculosis Activity
In a comprehensive evaluation of imidazo[1,2-a]pyridine derivatives, compound 16 was identified as particularly potent against MDR-TB strains. It demonstrated high plasma protein binding and acceptable pharmacokinetic properties, making it a candidate for further development as an anti-TB agent .
Compound | MIC (µM) | Activity Description |
---|---|---|
Compound 16 | 0.03 | Potent against MDR-TB |
Compound 15 | 0.05 | Effective against XDR-TB |
Case Study 2: Anticancer Activity
A series of derivatives were synthesized and evaluated for their anticancer properties against several cell lines. Compound 10 exhibited an IC50 value of 29.1 µM against MDA-MB453 cells, while compound 11 showed improved activity with an IC50 of 15.3 µM against MCF-7 cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 10 | MDA-MB453 | 29.1 |
Compound 11 | MCF-7 | 15.3 |
Pharmacokinetics and Toxicology
Preliminary studies on the pharmacokinetic profile of selected derivatives indicate high plasma protein binding (>99%) and varying degrees of inhibition on cytochrome P450 enzymes, which are critical for drug metabolism . These findings suggest that while the compounds may have therapeutic potential, careful consideration must be given to their metabolic pathways and potential toxicity.
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-6-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-5-11-9-3-2-8(4-10)6-12(7)9/h2-3,5-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYONWCMYWIAIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731274 | |
Record name | 3-Methylimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952511-46-5 | |
Record name | 3-Methylimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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